5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine
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Overview
Description
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features both benzofuran and oxazole rings. Benzofuran is known for its presence in various natural products and pharmaceuticals, while oxazole is a five-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine typically involves the formation of the benzofuran ring followed by the construction of the oxazole ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The oxazole ring can then be constructed through a cyclization reaction involving appropriate precursors such as nitriles and amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran and oxazole derivatives.
Scientific Research Applications
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin, which are used in the treatment of skin diseases like cancer and psoriasis.
Oxazole derivatives: Compounds like oxaprozin, which is used as a nonsteroidal anti-inflammatory drug.
Uniqueness
5-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine is unique due to the combination of benzofuran and oxazole rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-11-6-10(15-13-11)7-1-2-9-8(5-7)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWYTUUSRYDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC(=NO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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